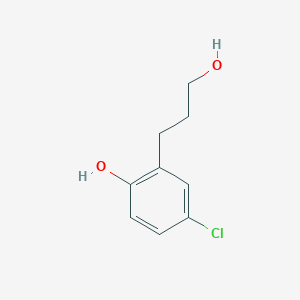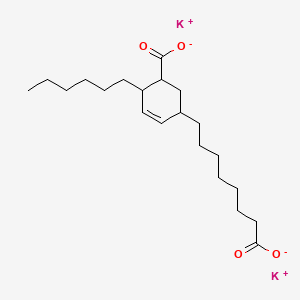
(5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dioxathiolane ring, which is a five-membered ring containing sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a dioxathiolane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfone derivatives, while reduction reactions produce sulfides. Substitution reactions result in the formation of various substituted dioxathiolane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study the interactions between sulfur-containing molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The presence of the methanesulfonate group can enhance the solubility and bioavailability of drug candidates, making them more effective in treating various diseases.
Industry
In the industrial sector, this compound is used as a catalyst in various chemical processes. Its ability to facilitate oxidation and reduction reactions makes it a valuable component in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. Additionally, its ability to undergo redox reactions allows it to modulate cellular redox states, influencing various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
- (5-(((Ethylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
- (5-(((Propylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of solubility and reactivity, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
4211-07-8 |
|---|---|
Molekularformel |
C6H12O9S3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[5-(methylsulfonyloxymethyl)-2-oxo-1,3,2-dioxathiolan-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H12O9S3/c1-17(8,9)12-3-5-6(15-16(7)14-5)4-13-18(2,10)11/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
NUIVNAIWDLKFPS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1C(OS(=O)O1)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



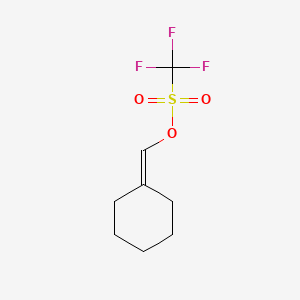

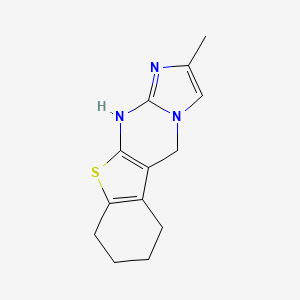

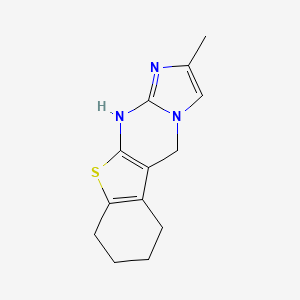
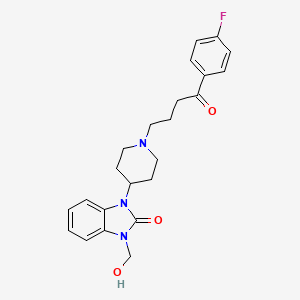
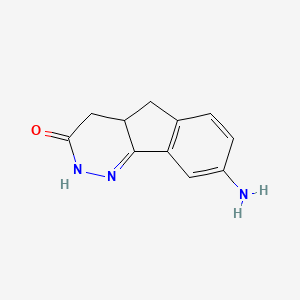
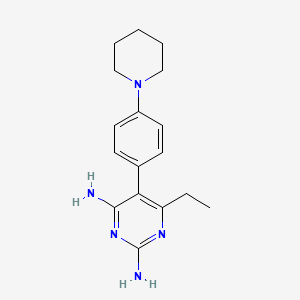
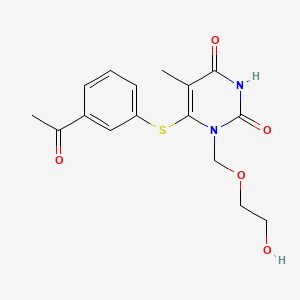

![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)
